molecular formula C8H18O4 B13727122 (2R)-2-(1-ethoxyethoxy)butane-1,4-diol

(2R)-2-(1-ethoxyethoxy)butane-1,4-diol

Cat. No.: B13727122
M. Wt: 178.23 g/mol
InChI Key: SNYNSRJHDYPCHN-BRFYHDHCSA-N
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Description

(2R)-2-(1-ethoxyethoxy)butane-1,4-diol is an organic compound with the molecular formula C8H18O4. It is characterized by the presence of two hydroxyl groups and two ether linkages. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of (2R)-2-(1-ethoxyethoxy)butane-1,4-diol can be achieved through several synthetic routes. One common method involves the reaction of butane-1,4-diol with ethyl vinyl ether under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

(2R)-2-(1-ethoxyethoxy)butane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for such reductions.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes.

Scientific Research Applications

(2R)-2-(1-ethoxyethoxy)butane-1,4-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and ether groups. It serves as a model substrate for investigating enzyme specificity and activity.

    Medicine: Research into potential pharmaceutical applications of this compound is ongoing. Its structural features may make it a candidate for drug development, particularly in the design of molecules with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in the formulation of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which (2R)-2-(1-ethoxyethoxy)butane-1,4-diol exerts its effects depends on the specific context in which it is used. In chemical reactions, the hydroxyl and ether groups play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.

Comparison with Similar Compounds

(2R)-2-(1-ethoxyethoxy)butane-1,4-diol can be compared with other similar compounds, such as:

    Butane-1,4-diol: Lacks the ether linkages present in this compound, resulting in different chemical properties and reactivity.

    Ethylene glycol: Contains two hydroxyl groups but lacks the extended carbon chain and ether linkages of this compound.

    Diethylene glycol: Contains ether linkages but has a different carbon chain structure compared to this compound.

The uniqueness of this compound lies in its combination of hydroxyl and ether groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

(2R)-2-(1-ethoxyethoxy)butane-1,4-diol

InChI

InChI=1S/C8H18O4/c1-3-11-7(2)12-8(6-10)4-5-9/h7-10H,3-6H2,1-2H3/t7?,8-/m1/s1

InChI Key

SNYNSRJHDYPCHN-BRFYHDHCSA-N

Isomeric SMILES

CCOC(C)O[C@H](CCO)CO

Canonical SMILES

CCOC(C)OC(CCO)CO

Origin of Product

United States

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